

# Comprehensive Technical Guide: RAF265

## Anticancer Mechanisms and Development

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### Compound Focus: Raf265

CAS No.: 927880-90-8

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## Drug Profile and Development Status

**RAF265** is an orally available small molecule kinase inhibitor with a unique dual-targeting profile, acting as a potent inhibitor of both **mutant and wild-type BRAF**, **CRAF**, and **vascular endothelial growth factor receptor 2 (VEGFR-2)**. This novel mechanism positioned it as a promising therapeutic candidate for advanced melanoma, particularly given that approximately 50% of melanomas harbor activating BRAF mutations. The drug was developed to address the critical need for effective treatments in metastatic melanoma, which at the time of the drug's initial development (circa 2006) had a poor 5-year survival rate of less than 10% and median survival of only 6-9 months. [1]

The compound advanced to clinical testing with a **first-in-human Phase I trial** (NCT00304525) that began in April 2006. This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), safety profile, pharmacokinetics, and pharmacodynamics of **RAF265** in patients with locally advanced or metastatic melanoma. The Phase II portion of the study was ultimately cancelled in December 2011, limiting the clinical development of the compound. **RAF265** exhibits an exceptionally **long serum half-life of approximately 200 hours**, which informed its dosing schedule in clinical trials. The established maximum tolerated dose was **48 mg administered once daily continuously**. [1] [2]

Table: **RAF265** Basic Drug Profile

Characteristic	Details
Molecular Targets	BRAF (mutant & wild-type), CRAF, VEGFR-2
Administration	Oral
Half-life	~200 hours
Maximum Tolerated Dose	48 mg once daily
Development Stage	Phase I completed (Phase II cancelled)
Primary Indication	Locally advanced or metastatic melanoma

## Molecular Mechanisms of Action

### Dual Kinase Inhibition Strategy

**RAF265** employs a **dual therapeutic strategy** by simultaneously targeting two critical pathways in cancer progression: the **MAPK signaling pathway** (via RAF inhibition) and **angiogenesis** (via VEGFR-2 inhibition). This approach was designed to address both tumor cell proliferation and the tumor microenvironment's support system. The Ras/Raf/MEK/ERK pathway plays a prominent role in controlling several key cellular functions including growth, proliferation, and survival. B-Raf is a key member of this pathway and is frequently mutated in melanoma, resulting in constitutive activation of the MAPK pathway. **RAF265's** mechanism represents an evolution from earlier RAF inhibitors like sorafenib, which demonstrated limited efficacy in melanoma despite targeting similar pathways. [1] [2]

### RAF Kinase Inhibition

**RAF265** functions as a **pan-RAF inhibitor**, effectively targeting both mutant and wild-type BRAF as well as CRAF. In BRAF-mutant melanomas, **RAF265** potently inhibits the hyperactive MAPK signaling pathway by binding to the RAF kinase domain, thereby reducing downstream MEK and ERK phosphorylation. This inhibition leads to **cell cycle arrest and apoptosis** in tumor cells dependent on oncogenic BRAF signaling.

Importantly, **RAF265** demonstrates activity in both **BRAF-mutant and BRAF wild-type** melanoma models, albeit through potentially different mechanisms. In BRAF wild-type settings, the drug's activity may be attributed to its anti-angiogenic effects or inhibition of CRAF-dependent signaling. Preclinical studies demonstrated that **RAF265** inhibits p-ERK in a dose-dependent manner, confirming its target engagement in tumor tissue. [1] [3]

## Anti-Angiogenic Activity

Through its potent inhibition of VEGFR-2, **RAF265** disrupts the **VEGF signaling pathway** that is critical for tumor angiogenesis. This anti-angiogenic effect compromises the tumor's blood supply, potentially limiting tumor growth and metastatic dissemination. Pharmacodynamic analyses from clinical trials demonstrated that **RAF265** treatment led to a **significant temporal decrease in soluble VEGFR-2 (sVEGFR-2)** levels across all dose levels, confirming engagement with the intended vascular target. Additionally, researchers observed a consistent increase in **placental growth factor (PIGF) levels**, which is a recognized biomarker of VEGF pathway inhibition and reflects compensatory mechanisms in response to anti-angiogenic therapy. [1]

## Clinical Efficacy and Pharmacological Data

### Antitumor Activity

In the Phase I clinical trial involving 77 patients with locally advanced or metastatic melanoma, **RAF265** demonstrated **objective tumor responses** in both BRAF-mutant and BRAF wild-type populations. Among 66 evaluable patients, eight (12.1%) achieved an objective response, consisting of seven partial responses and one complete response. This response rate is notable given the inclusion of BRAF wild-type patients who typically do not respond to selective BRAF inhibitors like vemurafenib. Additionally, metabolic response assessment using FDG-PET imaging revealed that 12 of 58 (20.7%) evaluable patients achieved a **partial metabolic response**, indicating significant reduction in tumor metabolic activity. These findings established proof-of-concept for **RAF265's** clinical activity, though with more modest efficacy compared to subsequent BRAF-specific inhibitors. [1]

## Safety and Tolerability

The safety profile of **RAF265** was characterized by predictable, mechanism-based toxicities. Among 77 treated patients, the most common **treatment-related adverse effects** included fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%). These toxicities were generally manageable with appropriate supportive care and dose modifications. The determination of the maximum tolerated dose at 48 mg once daily was based on the occurrence of **dose-limiting toxicities** at higher doses, though the specific DLTs were not detailed in the available literature. The safety assessments included comprehensive monitoring of hematology, blood chemistry, urine analyses, vital signs, physical condition, body weight, performance status, and cardiac function (ECG/ECHO). [1]

Table: Clinical Efficacy Data from Phase I Trial

Efficacy Parameter	Results	Patient Population
Objective Response Rate (RECIST)	8/66 (12.1%)	Evaluable patients with measurable disease
Complete Response	1/66 (1.5%)	Evaluable patients with measurable disease
Partial Response	7/66 (10.6%)	Evaluable patients with measurable disease
Metabolic Response (FDG-PET)	12/58 (20.7%)	Evaluable patients with baseline and on-treatment PET
Response in BRAF Mutant	Reported	Specific rates not provided
Response in BRAF Wild-Type	Reported	Specific rates not provided

## Pharmacokinetic Profile

**RAF265** exhibits **favorable pharmacokinetic properties** with linear exposure and an exceptionally long half-life that supports once-daily dosing. The drug's **terminal half-life of approximately 200 hours** (~8 days) is unusually long for small molecule kinase inhibitors, suggesting potential for sustained target coverage even with occasional missed doses. Pharmacokinetic analyses demonstrated dose-proportional

increases in exposure parameters ( $C_{\sim\max\sim}$  and AUC), with the maximum tolerated dose of 48 mg providing sufficient drug levels to inhibit both RAF and VEGFR-2 targets based on preclinical models. The long half-life also necessitated careful consideration of dosing schedules, particularly during dose escalation, to properly assess toxicity and efficacy. [1]

## Resistance Mechanisms

### On-Target Resistance

Resistance to **RAF265** can occur through **on-target mutations** that affect drug binding or RAF dimerization. Random mutagenesis screens have identified specific point mutations in CRAF that confer resistance to **RAF265** and other RAF inhibitors like PLX-4720. These mutations primarily cluster in two distinct regions of the CRAF protein that impact **dimerization interfaces** critical for RAF function and inhibitor efficacy. The identification of these mutations prior to clinical resistance emergence demonstrates the utility of preclinical anticipation of resistance mechanisms. Additionally, resistance mutations have been identified in downstream components of the MAPK pathway, including ERK1 and ERK2, which can reduce sensitivity to multiple RAF and MEK inhibitors. [4]

### Off-Target and Adaptive Resistance

**Off-target resistance mechanisms** frequently involve activation of alternative signaling pathways that bypass RAF inhibition. Combinatorial drug screening studies revealed that intrinsic resistance to **RAF265** in BRAF-mutant melanoma cell lines often involves **Receptor Tyrosine Kinase (RTK) signaling**, particularly through EGFR and other HER family members. Approximately 50% of treatment-naïve BRAF-mutant melanoma cell lines displayed synergistic benefit when **RAF265** was combined with the RTK inhibitors lapatinib or masitinib, with the most resistant lines showing the greatest benefit. This suggests that **adaptive RTK upregulation** is a convergent resistance mechanism in many BRAF-mutant melanomas treated with RAF inhibitors. Importantly, the specific patterns of effective drug combinations varied between cell lines, indicating heterogeneous resistance mechanisms even among tumors with the same primary driver mutation (BRAFV600E). [3]

## Experimental Protocols and Methodologies

### Clinical Trial Design and Biomarker Assessment

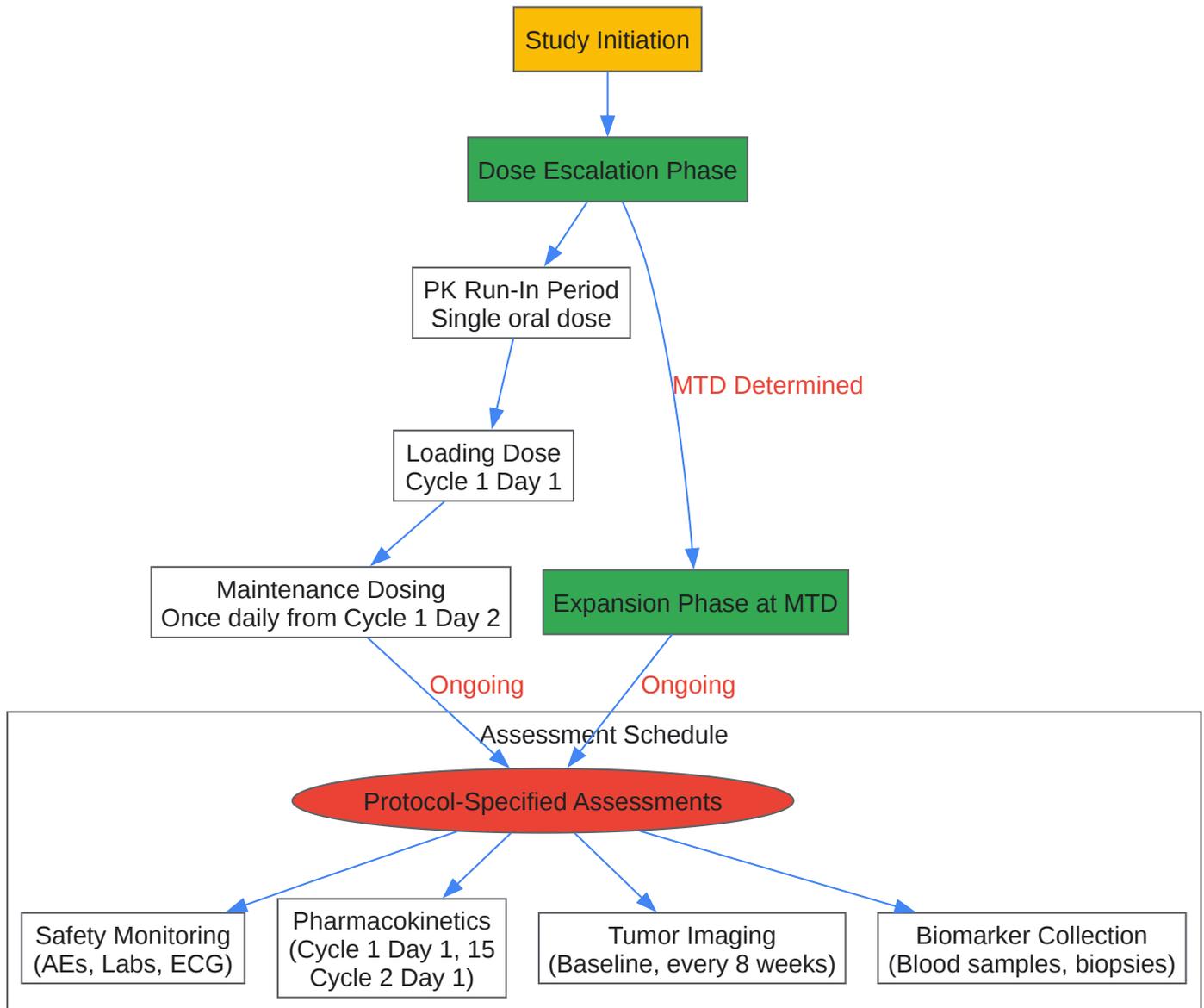
The Phase I trial of **RAF265** employed an **open-label, multicenter, nonrandomized, dose-escalation design** with cohorts of patients receiving different dosing schedules. The study comprised two phases: a **dose escalation phase** guided by pharmacokinetics, pharmacodynamics, and safety; and an **expansion phase** at the MTD/RP2D. The cycle length was 28 days across all cohorts. Key assessments included:

- **Tumor Response Evaluation:** Conducted at baseline and every 8 weeks using RECIST 1.0 criteria. Responses required confirmation at least 28 days after initial documentation. [1]
- **Pharmacokinetic Sampling:** Blood samples for plasma **RAF265** concentration determination were collected on cycle 1 day 1, day 15, and cycle 2 day 1. Parameters included C<sub>max</sub>, T<sub>max</sub>, AUC<sub>last</sub>, and terminal half-life. [1]
- **Pharmacodynamic Biomarkers:** Tumor biopsies were obtained before treatment and during treatment (cycle 1, day 8 or 15) for immunohistochemical analysis of pathway markers including p-MEK, p-ERK, BIM, c-KIT, p-AKT473, pS6, PTEN, Ki-67, PARP, cyclin D1, MITF, p27, and p53. [1]

### Preclinical Combinatorial Screening

Combinatorial drug screening to identify synergistic partners for **RAF265** employed a **systematic empirical approach** using a library of 58 small molecule inhibitors targeting diverse signaling pathways. The protocol involved:

- **Cell Line Panel:** 12 treatment-naïve BRAFV600E melanoma cell lines with varying intrinsic sensitivity to BRAF inhibition. [3]
- **Combination Testing:** **RAF265** was paired with each library compound across a range of concentrations. [3]
- **Synergy Assessment:** Cytotoxic synergy was quantified using the **Bliss independence model**, with a 26% synergy threshold (98th percentile) considered significant. [3]
- **Validation Studies:** Synergistic combinations underwent further mechanistic investigation using reverse-phase protein arrays (RPPA) and gene expression analysis to identify adaptive signaling responses. [3]



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*Clinical trial design and assessment schedule for **RAF265** Phase I study [1]*

## Metabolic Response Assessment

Tumor metabolic response was evaluated using **18[F]-FDG-PET imaging** according to a standardized protocol:

- **Baseline Scan:** Performed within 2 weeks prior to treatment initiation. [1]
- **On-Treatment Scans:** Acquired on cycle 1 day 15 (C1D15) and cycle 1 day 28 (C1D28). [1]
- **Central Review:** All scans were analyzed by a blinded, independent central imaging review panel. [1]
- **Response Criteria:**
  - **Complete Metabolic Response (CMR):** Complete resolution of tumor FDG-PET uptake to background levels.
  - **Partial Metabolic Response (PMR):**  $\geq 25\%$  decrease in sum of tumor SUV from baseline.
  - **Stable Metabolic Disease (SMD):** Changes between PMR and PMD criteria.
  - **Progressive Metabolic Disease (PMD):**  $\geq 25\%$  increase in tumor SUV or appearance of new FDG-avid lesions. [1]

## Emerging Applications and Future Directions

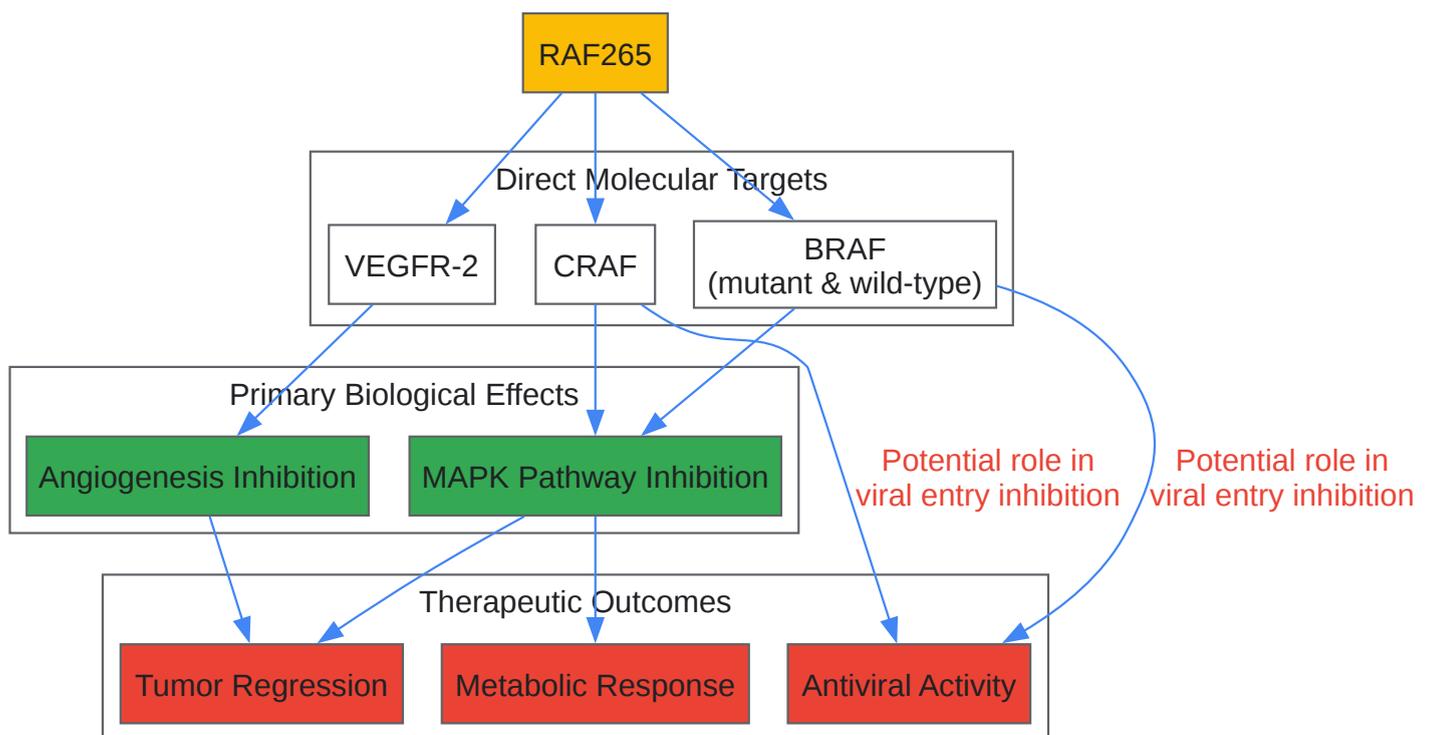
### Antiviral Repurposing Potential

Interestingly, **RAF265** has demonstrated **potent antiviral activity** against porcine epidemic diarrhea virus (PEDV) and related coronaviruses. In vitro studies showed that **RAF265** reduced PEDV viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge. The **antiviral mechanism** appears to involve dual inhibition of cellular translation machinery through effects on eIF4E phosphorylation and disruption of cytoskeletal arrangement, potentially impacting viral entry. **RAF265** also exhibited inhibitory activity against SARS-CoV-2 and SARS-CoV pseudotyped viral particles, with entry inhibition observed at  $EC_{50}$  values of 79.1 nM. These findings suggest potential for repurposing **RAF265** as a broad-spectrum antiviral agent, particularly given its established safety profile in humans. [5]

### Combination Therapy Strategies

Based on the recognition that **adaptive resistance** to RAF inhibition often involves multiple parallel pathways, combination approaches with **RAF265** have been explored preclinically. The heterogeneous

patterns of synergistic drug combinations across different melanoma cell lines suggest that **personalized combination therapies** may be necessary for optimal efficacy. The most consistent synergistic interactions were observed with RTK inhibitors, particularly in cell lines with intrinsic resistance to BRAF inhibition. This supports a strategy of combining **RAF265** with RTK inhibitors like lapatinib in selected patients, potentially identified through biomarker assessment. Additionally, the dual RAF/VEGFR2 inhibition profile of **RAF265** provides inherent combination therapy benefits, simultaneously targeting tumor cell-intrinsic signaling and the tumor microenvironment. [3]



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*Comprehensive mechanism of action of **RAF265** showing direct targets and biological outcomes [1] [5]*

## Conclusion

**RAF265** represents an important milestone in the evolution of targeted cancer therapy, particularly as an early **dual-mechanism RAF/VEGFR2 inhibitor** with clinical activity in both BRAF-mutant and wild-type melanoma. While its clinical development was limited to Phase I testing, the compound provided valuable insights into the **complexity of RAF biology** and the challenges of targeting the MAPK pathway. The long half-life and manageable safety profile at therapeutic doses supported its potential as a viable therapeutic agent, though more selective BRAF inhibitors ultimately advanced further in clinical development for BRAF-mutant melanoma.

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